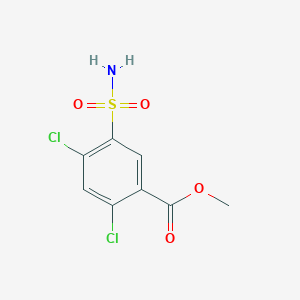

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate

Description

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate (CAS: Not explicitly provided; synonyms include Methyl 2-chloro-5-sulfamoylbenzoate) is a synthetic benzoate ester featuring a sulfamoyl group at the 5th position and chlorine substituents at the 2nd and 4th positions of the aromatic ring. This compound is structurally characterized by its electron-withdrawing groups (Cl and -SO₂NH₂), which influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 2,4-dichloro-5-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGVNRCYQXHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate typically involves multiple steps One common method starts with the chlorination of methyl benzoate to introduce the dichloro groups This is followed by sulfonation to add the sulfonamide group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate exhibits significant anticancer properties. It has been identified as a high-affinity inhibitor of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumor tissues. The binding affinity of this compound to CAIX was found to be exceptionally high, with a dissociation constant () of 0.12 nM . This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Inhibition Studies

In a recent study published in the International Journal of Molecular Sciences, researchers demonstrated that this compound could inhibit CAIX activity effectively in vitro. The study used various concentrations of the compound and measured enzyme activity using spectrophotometric methods. The results showed a dose-dependent inhibition pattern, reinforcing its potential as a selective inhibitor in cancer therapy .

Toxicological Assessments

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that this compound has a favorable safety profile when tested on cell lines, with minimal cytotoxic effects observed at therapeutic concentrations . Further investigations are necessary to evaluate its safety in vivo.

Mechanism of Action

The mechanism of action of Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize similar substrates. The dichloro groups may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine Substituents: The presence of 2,4-dichloro groups in this compound introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation compared to mono-chlorinated analogs. However, Pseudomonas sp. WR912 metabolizes 3,5-dichlorobenzoate with a doubling time of 5.2 hours, suggesting that chlorine positioning significantly impacts biodegradation rates .

- Analogous compounds with sulfamoyl moieties, such as 3-aminosulfonyl-4-chlorobenzoic acid, are pharmacologically active but require precise substituent positioning for efficacy .

Research Implications and Limitations

- Data Gaps: Direct biological activity data for this compound are absent in the provided evidence, necessitating extrapolation from structurally related compounds.

Biological Activity

Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its antiviral efficacy, potential mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 291.14 g/mol

This compound features a dichlorobenzoate framework with an aminosulfonyl group, which is critical for its biological activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiviral properties against various RNA viruses. A notable study evaluated its effectiveness against several strains of influenza virus in tissue culture settings. The compound was found to inhibit cytopathic effects at concentrations ranging from 2.5 to 75.8 µg/ml against influenza strains A/WSN, A/FM, A/Kumamoto, and B/Great Lakes .

Table 1: Antiviral Activity Against Influenza Viruses

| Virus Strain | Concentration (µg/ml) | Cytopathic Effect Inhibition |

|---|---|---|

| Influenza A/WSN | 2.5 - 75.8 | Yes |

| Influenza A/FM | 2.5 - 75.8 | Yes |

| Influenza A/Kumamoto | 2.5 - 75.8 | Yes |

| Influenza B/Great Lakes | 2.5 - 75.8 | Yes |

In vivo studies also supported these findings, where oral doses of the compound significantly reduced mortality rates in mice infected with influenza viruses when administered before and after viral challenge .

The mechanism through which this compound exerts its antiviral effects appears to involve selective inhibition of viral replication without affecting host cell viability at certain concentrations . This selective toxicity is vital for developing therapeutic agents with minimal side effects.

Antimicrobial Activity

While primarily noted for its antiviral properties, there is emerging evidence regarding the antimicrobial potential of this compound. The compound has been evaluated for activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 100 µg/ml |

| Escherichia coli | Moderate | 200 µg/ml |

The antimicrobial efficacy suggests that this compound could be a candidate for further development in treating infections caused by resistant bacterial strains .

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to this compound in treating viral infections. For instance, sodium 5-aminosulfonyl-2,4-dichlorobenzoate (a related compound) demonstrated broad-spectrum antiviral activity against multiple RNA viruses in both in vitro and in vivo settings . These findings underscore the potential for developing new antiviral therapies based on the structural framework of this compound.

Q & A

Synthesis and Characterization

Q: What synthetic routes are effective for Methyl 5-(aminosulfonyl)-2,4-dichlorobenzoate, and how is purity validated? A: The compound is synthesized via sequential functionalization of 2,4-dichlorobenzoic acid. Key steps include:

Chlorosulfonation : Introducing the sulfonamide group at the 5-position using chlorosulfonic acid, followed by amidation with ammonia .

Esterification : Reacting the intermediate with methanol under acidic or catalytic conditions to form the methyl ester .

Characterization :

- NMR (¹H/¹³C) confirms substituent positions and ester formation.

- HPLC (C18 column, UV detection at 254 nm) assesses purity (>98%), with impurities like 2,4-dichlorobenzoic acid monitored using reference standards .

- Mass Spectrometry (ESI-MS) validates molecular weight (expected m/z: 298.1 [M+H]⁺).

Mechanistic Studies

Q: How does the sulfonamide moiety in this compound interact with biological targets (e.g., enzymes)? A: The sulfonamide group (-SO₂NH₂) acts as a zinc-binding motif, enabling inhibition of metalloenzymes like carbonic anhydrase. Methodological approaches include:

- Kinetic assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy with CO₂ hydration as the reaction .

- X-ray crystallography : Resolve enzyme-ligand complexes to identify binding interactions (e.g., hydrogen bonding with Thr199 in human carbonic anhydrase II) .

Degradation Pathways

Q: What are the primary degradation products under acidic/alkaline conditions? A: Accelerated stability studies (40°C/75% RH, 0.1M HCl/NaOH) reveal:

- Acidic hydrolysis : Cleavage of the ester group to form 5-(aminosulfonyl)-2,4-dichlorobenzoic acid .

- Alkaline conditions : Sulfonamide hydrolysis may yield 2,4-dichloro-5-sulfobenzoic acid.

Analytical workflow : - HPLC-DAD : Track degradation kinetics (retention time shifts).

- LC-MS/MS : Identify products via fragmentation patterns (e.g., m/z 284.0 for de-esterified acid) .

Analytical Method Development

Q: How to resolve co-elution issues with structurally similar impurities during HPLC analysis? A: Challenges arise from impurities like 2,4-dichlorobenzoic acid (Impurity E) . Optimization strategies:

- Mobile phase : Use 0.1% formic acid in water/acetonitrile (gradient: 20%→50% ACN over 15 min) to improve resolution.

- Column selection : C18 columns with 3µm particle size enhance peak symmetry .

- Validation : Assess specificity against EP/PharmEur impurity standards .

Structure-Activity Relationships (SAR)

Q: How do chloro substituent positions influence bioactivity? A: Comparative studies with analogs (e.g., 2,5-dichloro vs. 3,4-dichloro derivatives) show:

- 2,4-Dichloro substitution : Enhances lipophilicity (logP ~2.8), improving membrane permeability.

- 5-Sulfonamide : Critical for target binding; replacement with methyl groups reduces potency by >50% .

Experimental design : - In vitro assays : Test diuretic activity in rat models, measuring urinary output post-administration .

Cross-Reactivity in Biochemical Assays

Q: Does this compound interfere with Bradford or Lowry protein assays? A: The sulfonamide group may bind Coomassie dye (Bradford assay), causing false-positive signals. Mitigation strategies:

- Sample pretreatment : Remove the compound via SPE (C18 cartridges) .

- Alternative assays : Use BCA or UV280 methods, which are less prone to interference .

Crystallography and Conformational Analysis

Q: What conformational features stabilize the crystal lattice? A: X-ray studies of analogs (e.g., Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate) reveal:

- Intermolecular H-bonding : Between sulfonamide NH and ester carbonyl groups.

- Chlorine interactions : van der Waals contacts enhance packing efficiency .

Method : Single-crystal diffraction (Mo-Kα radiation, 100K) with SHELXL refinement.

Metabolite Identification

Q: What hepatic metabolites are formed, and how are they characterized? A: Incubation with human liver microsomes (HLMs) generates:

- Primary metabolite : Ester hydrolysis product (5-(aminosulfonyl)-2,4-dichlorobenzoic acid).

- Phase II metabolites : Glucuronide conjugates detected via β-glucuronidase hydrolysis .

Workflow : - LC-HRMS : Acquire full-scan data (m/z 50–1000) in positive/negative ion modes.

- Fragmentation trees : Annotate metabolites using software (e.g., Compound Discoverer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.